2,4-Difluoro-5-nitrobenzoic acid
CAS No.: 153775-33-8
Cat. No.: VC21134430
Molecular Formula: C7H3F2NO4
Molecular Weight: 203.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 153775-33-8 |
---|---|
Molecular Formula | C7H3F2NO4 |
Molecular Weight | 203.1 g/mol |
IUPAC Name | 2,4-difluoro-5-nitrobenzoic acid |
Standard InChI | InChI=1S/C7H3F2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) |
Standard InChI Key | MDFSGDMPHMKKGB-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)O |
Canonical SMILES | C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)O |
Introduction
Structural Information and Basic Properties
2,4-Difluoro-5-nitrobenzoic acid (C₇H₃F₂NO₄) is an aromatic carboxylic acid featuring a benzoic acid backbone with two fluorine substituents at positions 2 and 4, and a nitro group at position 5 . This specific substitution pattern creates a compound with unique chemical reactivity and physical properties.
Basic Identifiers
The compound possesses several key identifiers that are essential for its unambiguous identification in chemical databases and literature:
Property | Value |
---|---|
Molecular Formula | C₇H₃F₂NO₄ |
CAS Number | 153775-33-8 |
Molecular Weight | 203.10 g/mol |
SMILES Notation | C1=C(C(=CC(=C1N+[O-])F)F)C(=O)O |
InChI | InChI=1S/C7H3F2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) |
InChIKey | MDFSGDMPHMKKGB-UHFFFAOYSA-N |
Table 1: Basic identifiers of 2,4-Difluoro-5-nitrobenzoic acid
Physical and Chemical Properties
Understanding the physical and chemical properties of 2,4-Difluoro-5-nitrobenzoic acid is crucial for its proper handling, storage, and application in various synthetic processes.
Physical Properties
The compound exists as a crystalline solid at room temperature with characteristic physical properties:
Property | Value |
---|---|
Physical Form | Crystals or crystalline powder |
Color | Off-white to yellow solid |
Melting Point | 121.0-130.0°C |
Appearance | Crystalline |
State at Room Temperature | Solid |
Table 2: Physical properties of 2,4-Difluoro-5-nitrobenzoic acid
Chemical Properties
The chemical properties of 2,4-Difluoro-5-nitrobenzoic acid are influenced by its functional groups: the carboxylic acid group, the nitro group, and the two fluorine substituents.
The carboxylic acid moiety exhibits typical acidic properties, while the nitro group acts as an electron-withdrawing group that enhances the acidity of the compound . The fluorine atoms at positions 2 and 4 increase the compound's lipophilicity and influence its reactivity in various chemical transformations .
The presence of these functional groups makes 2,4-Difluoro-5-nitrobenzoic acid a versatile building block in organic synthesis, particularly for the creation of more complex molecules in pharmaceutical development .
Synthesis Methods
Several synthetic routes to 2,4-Difluoro-5-nitrobenzoic acid have been described in the literature, with nitration of 2,4-difluorobenzoic acid being the most common approach.
Nitration of 2,4-difluorobenzoic acid
The most direct and efficient synthesis involves the nitration of 2,4-difluorobenzoic acid:
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A suspension of 2,4-difluorobenzoic acid (9.985 g, 63.2 mmol) in concentrated sulfuric acid (30 mL) is prepared and cooled to 0°C.
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Fuming nitric acid (30 mL) is added slowly over 30 minutes.
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The mixture is allowed to warm to room temperature and stirred for an additional 16 hours.
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The homogeneous reaction mixture is poured onto ice and extracted with ethyl acetate.
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The organic extract is washed with water, dried, and concentrated under vacuum to afford 2,4-difluoro-5-nitrobenzoic acid (12.56 g, 98%) as a pale yellow solid .
This method provides excellent yields (approximately 98%) and is suitable for both laboratory-scale and industrial production. The nitration occurs selectively at the 5-position due to the directing effects of the existing substituents .
Analytical Characterization
Analytical techniques are essential for confirming the identity and purity of 2,4-Difluoro-5-nitrobenzoic acid, particularly in research and industrial settings.
Mass Spectrometry Data
Mass spectrometry is a valuable tool for identifying and characterizing 2,4-Difluoro-5-nitrobenzoic acid. The predicted collision cross-section data from mass spectrometry analysis provides information about the compound's behavior under different ionization conditions:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 204.01030 | 133.4 |
[M+Na]+ | 225.99224 | 144.4 |
[M+NH4]+ | 221.03684 | 139.1 |
[M+K]+ | 241.96618 | 143.2 |
[M-H]- | 201.99574 | 132.3 |
[M+Na-2H]- | 223.97769 | 137.4 |
[M]+ | 203.00247 | 134.2 |
[M]- | 203.00357 | 134.2 |
Table 3: Predicted collision cross-section data for 2,4-Difluoro-5-nitrobenzoic acid
Quality Control Specifications
Commercial suppliers of 2,4-Difluoro-5-nitrobenzoic acid typically provide specifications that ensure the compound's quality and purity:
Specification | Criteria |
---|---|
Melting Point (clear melt) | 121.0-130.0°C |
Assay (Silylated GC) | ≥96.0% |
Identification (FTIR) | Conforms |
Form | Crystals or powder or crystalline powder |
Assay (Aqueous acid-base Titration) | ≥96.0 to ≤104.0% |
Table 4: Quality control specifications for commercial 2,4-Difluoro-5-nitrobenzoic acid
Applications and Uses
2,4-Difluoro-5-nitrobenzoic acid serves as a versatile intermediate in synthetic organic chemistry with several important applications.
Pharmaceutical Synthesis
In pharmaceutical research and development, 2,4-Difluoro-5-nitrobenzoic acid is used as a building block for the synthesis of various bioactive compounds. Its unique substitution pattern makes it valuable for creating molecules with specific biological properties .
Precursor for Advanced Intermediates
This compound serves as a starting material for the synthesis of several important derivatives:
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Ester Derivatives: The methyl and ethyl esters of 2,4-Difluoro-5-nitrobenzoic acid (Methyl 2,4-difluoro-5-nitrobenzoate and Ethyl 2,4-difluoro-5-nitrobenzoate) are important intermediates in various synthetic pathways .
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Amino Derivatives: 4-Amino-2,3-difluoro-5-nitrobenzoic acid is synthesized using 2,4-Difluoro-5-nitrobenzoic acid as a precursor through amination reactions. This derivative is particularly important in the synthesis of quinolone antibiotics .
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Nitrile Derivatives: 2,4-Difluoro-5-nitrobenzonitrile can be obtained from 2,4-Difluoro-5-nitrobenzoic acid through conversion of the carboxylic acid to a nitrile group .
Agrochemical Applications
The compound also finds applications in agrochemical research, where fluorinated aromatic compounds are often used to create new pesticides and herbicides with improved efficacy and environmental profiles .
Related Compounds
Several structural analogues and derivatives of 2,4-Difluoro-5-nitrobenzoic acid have been reported in the literature, each with its own unique properties and applications.
Structural Analogues
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2,4-Dichloro-5-nitrobenzoic acid: A structural analogue where the fluorine atoms are replaced by chlorine atoms. This compound exhibits similar reactivity but different physical properties due to the larger size of chlorine atoms .
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3,4-Difluoro-5-nitrobenzoic acid: An isomer with different positions of the fluorine atoms, resulting in altered reactivity patterns and physical properties .
Derivatives
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4-Amino-2,3-difluoro-5-nitrobenzoic acid: A key derivative obtained by nucleophilic aromatic substitution of one fluorine atom with an amino group. This compound is particularly important in pharmaceutical synthesis .
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Methyl 2,4-difluoro-5-nitrobenzoate: The methyl ester of 2,4-Difluoro-5-nitrobenzoic acid, often used as a protected form of the acid in synthetic sequences .
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Ethyl 2,4-difluoro-5-nitrobenzoate: The ethyl ester derivative, similar to the methyl ester but with different reactivity in certain transformations .
Category | Classification |
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Signal Word | Warning |
Pictogram | GHS07 (Exclamation mark) |
Hazard Statements | H302, H315, H319, H332, H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation) |
Precautionary Statements | P261, P280, P305, P338, P351 (Avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Table 5: GHS hazard classification for 2,4-Difluoro-5-nitrobenzoic acid
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